molecular formula C8H4BrFO2 B13511676 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one

6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13511676
M. Wt: 231.02 g/mol
InChI Key: PKLOMFNWGYRJFW-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This process typically involves the use of dehydrative cyclization to form the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The benzofuran ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The specific conditions, such as temperature, solvent, and catalyst, will depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions will vary based on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzofuran derivatives, while oxidation reactions may produce oxidized benzofuran compounds.

Scientific Research Applications

6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research into its potential as a drug candidate for various diseases, including cancer and viral infections.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism will depend on the specific application and context. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one include other benzofuran derivatives, such as:

  • 6-Bromo-2,3-dihydro-1-benzofuran-3-one
  • 4-Fluoro-2,3-dihydro-1-benzofuran-3-one
  • 6-Bromo-4-fluoro-1-benzofuran-3-one

Uniqueness

The presence of both bromine and fluorine substituents in this compound makes it unique compared to other benzofuran derivatives.

Properties

Molecular Formula

C8H4BrFO2

Molecular Weight

231.02 g/mol

IUPAC Name

6-bromo-4-fluoro-1-benzofuran-3-one

InChI

InChI=1S/C8H4BrFO2/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2H,3H2

InChI Key

PKLOMFNWGYRJFW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=C2F)Br

Origin of Product

United States

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